L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Activation and Coupling: The next amino acid, activated by a coupling reagent, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction may yield free thiol groups.
Scientific Research Applications
L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of novel materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with similar structural features but different biological activities.
L-Isoleucyl-L-prolyl-L-proline: Shares some amino acids with the target compound but has distinct properties and functions.
Uniqueness
L-Isoleucine, L-valyl-L-prolyl-L-arginyl-L-valyl-L-threonyl-L-seryl- is unique due to its specific sequence of amino acids, which imparts unique structural and functional characteristics. This uniqueness makes it valuable for various applications and distinguishes it from other similar peptides.
Properties
CAS No. |
847774-63-4 |
---|---|
Molecular Formula |
C34H62N10O10 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C34H62N10O10/c1-8-18(6)25(33(53)54)42-28(48)21(15-45)40-31(51)26(19(7)46)43-30(50)24(17(4)5)41-27(47)20(11-9-13-38-34(36)37)39-29(49)22-12-10-14-44(22)32(52)23(35)16(2)3/h16-26,45-46H,8-15,35H2,1-7H3,(H,39,49)(H,40,51)(H,41,47)(H,42,48)(H,43,50)(H,53,54)(H4,36,37,38)/t18-,19+,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
CZAPZNYHHNFYLD-WQXIHLLESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.